molecular formula C18H18O5 B3030361 15,16-Dihydrotanshindiol C CAS No. 891854-96-9

15,16-Dihydrotanshindiol C

Cat. No.: B3030361
CAS No.: 891854-96-9
M. Wt: 314.3 g/mol
InChI Key: HSWJBFKCVPRBJO-GNGYTGERSA-N
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Biochemical Analysis

Biochemical Properties

15,16-Dihydrotanshindiol C interacts with the enzyme thrombin, inhibiting its activity . Thrombin is a serine protease that converts soluble fibrinogen into insoluble fibrin, the main component of blood clots. By inhibiting thrombin, this compound can potentially affect the coagulation cascade and influence blood clotting.

Cellular Effects

The cellular effects of this compound are primarily related to its inhibition of thrombin . Thrombin plays a key role in cellular processes such as cell signaling pathways, gene expression, and cellular metabolism, particularly in cells involved in coagulation. By inhibiting thrombin, this compound can influence these cellular processes.

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to thrombin and inhibiting its activity . This interaction can lead to changes in gene expression related to coagulation and can affect cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 15,16-Dihydrotanshindiol C involves the extraction from the roots of Salvia miltiorrhiza Bge . The compound can be isolated using various solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extraction process typically involves maceration or Soxhlet extraction followed by purification using chromatographic techniques.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 15,16-Dihydrotanshindiol C undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its bioactivity.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various reagents, including halogens, acids, and bases, can be used under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce more saturated derivatives .

Comparison with Similar Compounds

    Tanshinone IIA: Another diterpenoid from Salvia miltiorrhiza with similar bioactive properties.

    Cryptotanshinone: Known for its anti-inflammatory and anticancer activities.

    Dihydrotanshinone I: Shares structural similarities and exhibits antioxidant properties.

Uniqueness: 15,16-Dihydrotanshindiol C is unique due to its specific inhibition of thrombin, which is not as prominently observed in other similar compounds. This specificity makes it particularly valuable for research focused on anticoagulation and related therapeutic applications .

Properties

IUPAC Name

(6R,7R)-6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,8,12,19,22H,4,6-7H2,1-2H3/t8?,12-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWJBFKCVPRBJO-GNGYTGERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H]([C@]4(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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